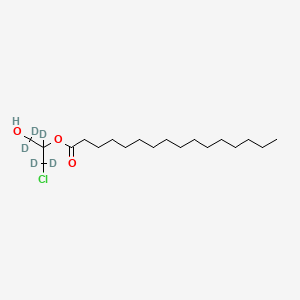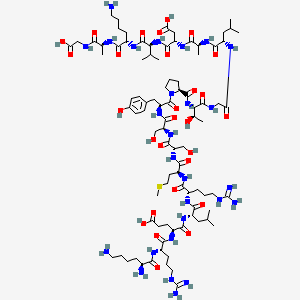
Succinic anhydride-13C4
Vue d'ensemble
Description
Succinic anhydride-13C4 is a carbon-13 labeled organic compound that is the acid anhydride form of succinic acid . It has a molecular weight of 104.04 and is used in the manufacture of polymeric materials or as a standard for analysis .
Synthesis Analysis
In the laboratory, Succinic anhydride-13C4 can be prepared by dehydration of succinic acid. This dehydration can occur with the help of acetyl chloride or phosphoryl chloride . Industrially, it is prepared by catalytic hydrogenation of maleic anhydride .Molecular Structure Analysis
The empirical formula of Succinic anhydride-13C4 is 13C4H4O3 . The SMILES string representation is O=[13C]1[13CH2][13CH2]13CO1 .Chemical Reactions Analysis
Succinic anhydride-13C4 readily hydrolyzes to give succinic acid: (CH2CO)2O + H2O → (CH2CO2H)2 . With alcohols (ROH), a similar reaction occurs, delivering the monoester: (CH2CO)2O + ROH → RO2CCH2CH2CO2H .Applications De Recherche Scientifique
Pharmacokinetics and Tissue Distribution : Succinic anhydride-13C4, labeled as 13C4SA, has been used to distinguish endogenous and exogenous succinic acid in mice. This study provided foundational data for selecting dosing regimens for efficacy studies in mice, highlighting the compound's utility in pharmacokinetics and tissue distribution research (Jung, Song, & Ahn, 2022).
NMR Spectroscopy : The isotopic labeling of succinic acid with oxygen-18 and carbon-13 has been studied to understand the coupling constant between carboxyl carbons of succinic acid. This research aids in measuring chemical shifts and understanding molecular structures (Mega & Etten, 1993).
Material Science : Succinic anhydride-13C4 is used in synthesizing degradable polymers, with applications in personal cleansing preparations, food additives, cosmetics, coatings, pharmaceuticals, and photography (Fumagalli, 2006).
Polymer Chemistry : The compound is used in grafting studies, such as the grafting of maleic anhydride onto polyethylene and isotactic polypropylene. This research contributes to understanding the structure of polymers and enhancing their properties (Heinen et al., 1996).
MRI and NMR Spectroscopy : Succinic anhydride-13C4 has been used in PASADENA hyperpolarization studies for MRI and NMR spectroscopy. This application enhances the visualization of molecular structures and is potentially useful in medical imaging (Chekmenev et al., 2008).
Proteomics : In proteomics, 13C4-succinic anhydride has been used for isotopic labeling of peptides. This method improves the resolution and accuracy of mass spectrometry in proteomics research (Zhang & Regnier, 2002).
Electrochemistry : Succinic anhydride-13C4 is relevant in the study of electrolyte additives in batteries. It has been shown to impact the performance of electrodes in lithium-ion batteries (Han et al., 2010).
Chemical Engineering : Its application in the production and purification process of succinic acid from carbohydrates is also significant. This process includes fermentation and crystallization, highlighting its role in industrial chemistry and biotechnology (Glassner et al., 1995).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
(2,3,4,5-13C4)oxolane-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4O3/c5-3-1-2-4(6)7-3/h1-2H2/i1+1,2+1,3+1,4+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RINCXYDBBGOEEQ-JCDJMFQYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)OC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH2]1[13CH2][13C](=O)O[13C]1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80745649 | |
| Record name | (~13~C_4_)Oxolane-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80745649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
104.044 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Succinic anhydride-13C4 | |
CAS RN |
411220-47-8 | |
| Record name | (~13~C_4_)Oxolane-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80745649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 411220-47-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













